BGC-20-1531 (free base)
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Overview
Description
BGC-20-1531 (free base) is a selective and potent prostaglandin EP4 receptor antagonist. It has shown potential in the research of migraine headaches due to its ability to competitively antagonize prostaglandin E2-induced vasodilatation of human middle cerebral and meningeal arteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BGC-20-1531 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to ensure high yield and purity .
Industrial Production Methods
Industrial production of BGC-20-1531 (free base) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure consistency and safety. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
BGC-20-1531 (free base) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines under basic or acidic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
BGC-20-1531 (free base) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of prostaglandin EP4 receptors in various chemical processes.
Biology: Employed in research to understand the biological pathways involving prostaglandin E2 and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating migraine headaches and other conditions involving prostaglandin E2-mediated pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
BGC-20-1531 (free base) exerts its effects by selectively antagonizing the prostaglandin EP4 receptor. This receptor is involved in the vasodilatation of blood vessels, and its inhibition by BGC-20-1531 (free base) leads to a reduction in prostaglandin E2-induced vasodilatation. This mechanism is particularly relevant in the context of migraine headaches, where vasodilatation of cerebral arteries plays a key role .
Comparison with Similar Compounds
Similar Compounds
BGC-20-1531 hydrochloride: A salt form of BGC-20-1531 (free base) with similar biological activity but different solubility and stability properties.
Prostaglandin EP4 receptor antagonists: Other compounds that inhibit the same receptor, such as grapiprant and CJ-023,423
Uniqueness
BGC-20-1531 (free base) is unique due to its high selectivity and potency as a prostaglandin EP4 receptor antagonist. Its ability to specifically target this receptor with minimal off-target effects makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVRRPNWPOPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186532-61-5 |
Source
|
Record name | BGC-20-1531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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